molecular formula C6H12N2 B1590389 3,8-Diazabicyclo[3.2.1]octane CAS No. 280-06-8

3,8-Diazabicyclo[3.2.1]octane

Cat. No. B1590389
CAS RN: 280-06-8
M. Wt: 112.17 g/mol
InChI Key: LKDJYZBKCVSODK-UHFFFAOYSA-N
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Description



  • 3,8-Diazabicyclo[3.2.1]octane (often abbreviated as DABCO ) is a bicyclic organic compound with the formula N₂(C₂H₄)₃ .

  • It is a colorless solid and a highly nucleophilic tertiary amine base.

  • DABCO is used as a catalyst and reagent in polymerization and organic synthesis.

  • Its structure is similar to quinuclidine, but one of the nitrogen atoms is replaced by a carbon atom.

  • The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the diazacyclohexane rings adopt boat conformations.

  • DABCO is a strong ligand and Lewis base.

  • It forms a crystalline 2:1 adduct with hydrogen peroxide.

  • The pKa of its protonated derivative is 8.8, similar to ordinary alkylamines.





  • Synthesis Analysis



    • Enantioselective Construction :

      • Researchers have developed methods for the stereoselective preparation of the 8-azabicyclo[3.2.1]octane scaffold.

      • Approaches include enantioselective construction from an acyclic starting material or direct stereochemical control during the formation of the bicyclic scaffold.

      • Some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.

      • Others use desymmetrization processes starting from achiral tropinone derivatives.







  • Molecular Structure Analysis



    • DABCO has a bicyclic structure with three diazacyclohexane rings.

    • The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages.

    • The compound is highly nucleophilic due to unhindered amine centers.





  • Chemical Reactions Analysis



    • DABCO is used as a nucleophilic catalyst in various reactions, including:

      • Formation of polyurethane from alcohol and isocyanate functionalized monomers.

      • Baylis–Hillman reactions of aldehydes and unsaturated ketones.

      • It also forms a crystalline 2:1 adduct with hydrogen peroxide.







  • Physical And Chemical Properties Analysis



    • Molecular Weight : 112.176 g/mol

    • Melting Point : 156–160 °C

    • Boiling Point : 174 °C

    • Solubility in Water : Soluble, hygroscopic

    • Acidity (pKa) : 3.0, 8.8 (for conjugated acid)

    • Hazards : Harmful if swallowed, skin and eye irritant, may cause respiratory irritation.




  • Scientific Research Applications

    Synthesis and Chemical Properties

    • Efficient Synthesis Methods: The compound 3,8-Diazabicyclo[3.2.1]octane has been synthesized efficiently using pyroglutamic acid, with a key step involving the reduction and cyclization of a nitroenamine intermediate. This process has enabled the creation of several 3-substituted analogs of azatropane, which were evaluated for their affinity at D2 and 5-HT2A receptors (Singh et al., 2007).
    • Synthesis for Alkaloid Core: A π-allyl palladium approach has been developed for the synthesis of the 3,8-diazabicyclo[3.2.1]octane system found in various families of alkaloids. This method involves an intramolecular palladium-catalyzed allylic alkylation, producing high yields under mild conditions (Woo et al., 2006).

    Medical and Biological Research

    • Cocaine Analogue Synthesis: Orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid, a key building block for combinatorial synthesis of pharmacologically useful compounds, has been synthesized. This compound features hidden α-, β-, δ-, and e-amino acids, representing a new class of cocaine analogues (Pichlmair et al., 2004).
    • Farnesyltransferase Inhibitor Synthesis: The synthesis of 3,8-diazabicyclo[3.2.1]octan-2-one framework has led to the production of a conformationally constrained farnesyltransferase inhibitor, aiding in the elucidation of enzyme-bound conformation (Dinsmore et al., 2001).

    Structural and Conformational Analysis

    • Molecular Structure Study: The molecular structure of 1,4-diazabicyclo[3.2.1]octane, a parent ring of a family of alkaloids, has been characterized. This involved X-ray structural analysis, DFT geometry optimizations, and vibrational analysis of the infrared spectrum (Britvin et al., 2017).
    • Conformational Equilibrium: A study of bis‐N‐triflyl substituted 3,8‐diazabicyclo[3.2.1]octane revealed restricted rotation about the N–S partial double bonds. This was demonstrated through NMR spectroscopy and theoretical calculations, providing insights into the dynamic behavior of such compounds (Shainyan et al., 2014).

    Catalysis in Organic Synthesis

    • Use as a Catalyst: 1,4-diazabicyclo[2.2.2]octane (DABCO) has been widely used as a solid catalyst in organic preparations. It is notable for its high reactivity, non-toxic nature, and efficiency in various organic transformations (Baghernejad Bita, 2010).
    • Synthesis of Bioactive Compounds: DABCO has been employed as a catalyst for the synthesis of biologically active compounds such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. This highlights its utility in the pharmaceutical industry (Shirini et al., 2017).

    Safety And Hazards



    • DABCO is harmful if swallowed, in contact with skin, or inhaled.

    • Precautionary measures include proper handling, protective equipment, and avoiding dust formation.

    • Dispose of it according to applicable laws and regulations.




  • Future Directions



    • Research on DABCO continues, especially in the context of synthetic methodology and its applications in organic synthesis.




    properties

    IUPAC Name

    3,8-diazabicyclo[3.2.1]octane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LKDJYZBKCVSODK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2CNCC1N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H12N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40497950
    Record name 3,8-Diazabicyclo[3.2.1]octane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40497950
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    112.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3,8-Diazabicyclo[3.2.1]octane

    CAS RN

    280-06-8
    Record name 3,8-Diazabicyclo[3.2.1]octane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40497950
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3,8-Diazabicyclo[3.2.1]octane
    Reactant of Route 2
    3,8-Diazabicyclo[3.2.1]octane
    Reactant of Route 3
    3,8-Diazabicyclo[3.2.1]octane
    Reactant of Route 4
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    Reactant of Route 5
    3,8-Diazabicyclo[3.2.1]octane
    Reactant of Route 6
    3,8-Diazabicyclo[3.2.1]octane

    Citations

    For This Compound
    311
    Citations
    R Filosa, A Peduto, P De Caprariis, C Saturnino… - European journal of …, 2007 - Elsevier
    A series of novel N 3/8 -disubstituted-3,8-diazabicyclo[3.2.1]octanes in order to improve the in vitro activity of the prototype 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)…
    Number of citations: 42 www.sciencedirect.com
    BA Shainyan, MY Moskalik, VV Astakhova, U Schilde - Tetrahedron, 2014 - Elsevier
    5-Hexadiene reacts with trifluoromethanesulfonamide in the oxidative system (t-BuOCl+NaI) to give trans-2,5-bis(iodomethyl)-1-(trifluoromethylsulfonyl)pyrrolidine 5 and 3,8-bis(…
    Number of citations: 32 www.sciencedirect.com
    D Barlocco, G Cignarella, D Tondi… - Journal of medicinal …, 1998 - ACS Publications
    A series of 3,8-diazabicyclo[3.2.1]octanes substituted either at the 3 position (compounds 1) or at the 8 position (compounds 2) by a chlorinated heteroaryl ring were synthesized, as …
    Number of citations: 83 pubs.acs.org
    P Garner, WB Ho, SK Grandhee… - The Journal of …, 1991 - ACS Publications
    Exploratory work culminating in an enantioselective approach to the DNA-reactive alkaloid quinocarcin (1) is detailed. The key step involves auxiliary-controlled dipolar cycloaddition …
    Number of citations: 88 pubs.acs.org
    E Schipper, W Boehme - The Journal of Organic Chemistry, 1961 - ACS Publications
    Condensations between alkyl,'-dibromoadipates and amines. General procedure. In accordance with the directions of v. Braun and Seemann4 1 mole of an alkyl,'-dibromo-adipate was …
    Number of citations: 12 pubs.acs.org
    G CIGNARELLA, G NATHANSOHN… - The Journal of Organic …, 1961 - ACS Publications
    3, 8-Diazabicyclooctane [3.2. 1](I) was obtained by a four step synthesis from 2, 5-dicarbethoxypyrrolidine (II). This com-pound was converted into 2-benzylcarbamyl-5-…
    Number of citations: 40 pubs.acs.org
    H Liu, TM Cheng, HM Zhang… - Archiv der Pharmazie: An …, 2003 - Wiley Online Library
    Based on the structure characteristics of the lead compounds, 1, 1′ octanedioyl‐4, 4′‐dimethyl‐4, 4′‐dibenzyl dipiperazinium dibromide (2) and 3, 8‐disubstituted‐3, 8‐diazabicyclo …
    Number of citations: 12 onlinelibrary.wiley.com
    LJ Huang - Chinese Chemical Letters, 2011 - Elsevier
    An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane was developed. N-Benzyl-2,5-dicarbethoxy-pyrrolidine 2 was reduced to N-benzyl-2,5-…
    Number of citations: 11 www.sciencedirect.com
    P Garner, K Sunitha, T Shanthilal - Tetrahedron letters, 1988 - Elsevier
    An Approach to the 3,8-Diazabicyclo[3.2.l]octane Moiety of Naphthyridinomycin and Quinocarcin via 1,3-Dipolar Cycloaddition of P Page 1 Tetrahedron Letters,Vol.29,No.29,pp 3525-3528,1988 …
    Number of citations: 50 www.sciencedirect.com
    S Villa, D Barlocco, G Cignarella, GJ Papp… - European journal of …, 2001 - Elsevier
    Ambasilide, a representative of Class III antiarrhythmics, was reported to prolong the cardiac action potential duration in the dog, with little or no effect on Ca and Na currents. We …
    Number of citations: 14 www.sciencedirect.com

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